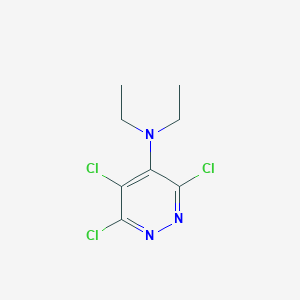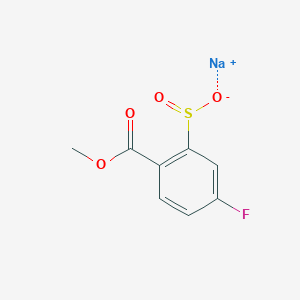
Sodium 5-fluoro-2-(methoxycarbonyl)benzene-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5-fluoro-2-(methoxycarbonyl)benzene-1-sulfinate is an organic compound with the molecular formula C8H6FNaO4S. It is a sodium salt derivative of a sulfonic acid ester, characterized by the presence of a fluorine atom and a methoxycarbonyl group on the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-fluoro-2-(methoxycarbonyl)benzene-1-sulfinate typically involves the sulfonation of 5-fluoro-2-(methoxycarbonyl)benzoic acid followed by neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for temperature and pH control is common to optimize the reaction conditions and minimize impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Products may include sulfonic acids or sulfonate esters.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium 5-fluoro-2-(methoxycarbonyl)benzene-1-sulfinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other functionalized benzene derivatives.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Sodium 5-fluoro-2-(methoxycarbonyl)benzene-1-sulfinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxycarbonyl group can influence the compound’s binding affinity and reactivity. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
- Sodium 2-fluoro-5-(methoxycarbonyl)benzene-1-sulfinate
- Sodium 4-fluoro-2-(methoxycarbonyl)benzene-1-sulfinate
- Sodium 5-chloro-2-(methoxycarbonyl)benzene-1-sulfinate
Comparison: Sodium 5-fluoro-2-(methoxycarbonyl)benzene-1-sulfinate is unique due to the specific positioning of the fluorine atom and methoxycarbonyl group on the benzene ring. This positioning can significantly influence its chemical reactivity and interactions compared to other similar compounds. For example, the presence of a fluorine atom at the 5-position can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for pharmaceutical applications.
Propriétés
Formule moléculaire |
C8H6FNaO4S |
|---|---|
Poids moléculaire |
240.19 g/mol |
Nom IUPAC |
sodium;5-fluoro-2-methoxycarbonylbenzenesulfinate |
InChI |
InChI=1S/C8H7FO4S.Na/c1-13-8(10)6-3-2-5(9)4-7(6)14(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1 |
Clé InChI |
KRPAQLUSBZTBIR-UHFFFAOYSA-M |
SMILES canonique |
COC(=O)C1=C(C=C(C=C1)F)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13181389.png)
![2-[3-(aminomethyl)phenoxy]-N-methylacetamide](/img/structure/B13181394.png)
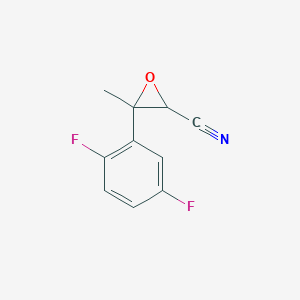
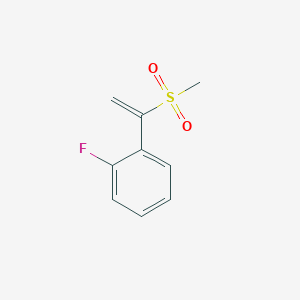
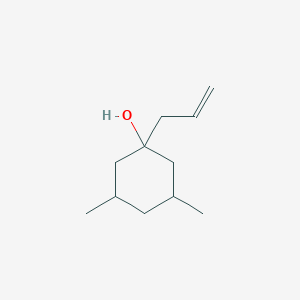

![tert-Butyl 3'-fluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,4'-piperidine]-1'-carboxylate](/img/structure/B13181431.png)

![2-(Pentan-3-yl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13181445.png)
![[(3-Fluoro-4-methylphenyl)methyl][(3-nitrophenyl)methyl]amine](/img/structure/B13181456.png)
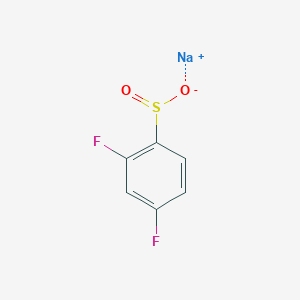
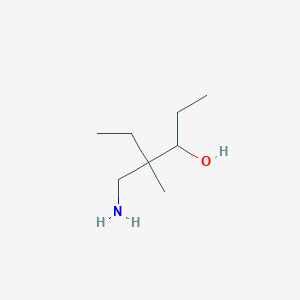
![2-[(4-Chlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13181460.png)
